molecular formula C11H14INO2 B13569822 Ethyl 3-amino-3-(4-iodophenyl)propanoate

Ethyl 3-amino-3-(4-iodophenyl)propanoate

Cat. No.: B13569822
M. Wt: 319.14 g/mol
InChI Key: YHXJVYHUCPESGQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-iodophenyl)propanoate is a β-amino acid ester characterized by a 4-iodophenyl substituent at the β-position of the propanoate backbone. This compound is synthesized via the Rodionov reaction, which involves condensation of aldehydes with malonic ester derivatives followed by esterification . Its structure includes an iodine atom on the phenyl ring, which confers unique electronic and steric properties. The compound is typically commercialized as a hydrochloride salt to improve solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

ethyl 3-amino-3-(4-iodophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXJVYHUCPESGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-iodophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and ethyl acrylate.

    Reaction: The 4-iodoaniline undergoes a Michael addition reaction with ethyl acrylate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate ethyl 3-(4-iodophenyl)propanoate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or Grignard reagents are employed for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, alkyl, or aryl-substituted products.

Scientific Research Applications

Ethyl 3-amino-3-(4-iodophenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic applications.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Compound Name Substituent (X) Molecular Formula (Hydrochloride) Molecular Weight (g/mol) Key Features/Applications
This compound Iodo (I) C₁₁H₁₅ClINO₂ 355.60 High polarizability; potential radioimaging applications due to iodine
Ethyl 3-amino-3-(4-fluorophenyl)propanoate Fluoro (F) C₁₁H₁₅ClFNO₂ 257.75 Enhanced metabolic stability; αvβ6 integrin antagonism
Ethyl 3-amino-3-(4-ethylphenyl)propanoate Ethyl (C₂H₅) C₁₃H₂₀ClNO₂ 257.75 Lipophilic; improves membrane permeability
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate Methoxy (OCH₃) C₁₂H₁₈ClNO₃ 283.73 Electron-donating group; modulates receptor binding
Ethyl 3-amino-3-(3-pyridyl)propanoate Pyridyl (C₅H₄N) C₁₀H₁₅ClN₂O₂ 242.70 Heteroaromatic substitution; potential for enhanced solubility

Key Observations :

  • Iodine vs.
  • Alkyl vs. Alkoxy Groups : Ethyl and methoxy substituents enhance lipophilicity and electron density, respectively, affecting bioavailability and target engagement .
  • Heteroaromatic Substitution : The pyridyl variant introduces nitrogen, which may facilitate hydrogen bonding in biological systems .

Commercial and Industrial Relevance

  • Pharmaceutical Intermediates : Hydrochloride salts of these compounds are marketed by suppliers like Biosynce Pharmatech and Combi-Blocks, with prices ranging from €437/250 mg (iodo) to €257.75/g (fluoro) .

Biological Activity

Ethyl 3-amino-3-(4-iodophenyl)propanoate, also known as this compound hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic routes, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_11H_12ClINO_2 and a CAS number of 502842-21-9. The presence of an iodine atom in its structure enhances its reactivity and may contribute to its biological activity. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in various biological assays.

Synthetic Routes

Several methods can be employed to synthesize this compound. Common approaches involve:

  • Direct iodination : Iodine is introduced into the phenyl ring using electrophilic aromatic substitution.
  • Coupling reactions : The amino group is introduced through coupling with appropriate amino acids or their derivatives.

Anticancer Potential

Recent studies suggest that this compound exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Table 1: Comparison of Biological Activities

Compound NameUnique FeaturesBiological Activity
This compoundContains iodinePotential anticancer effects
Ethyl 3-amino-3-(phenyl)propanoateNo halogen substitutionGeneral amino acid properties
Ethyl 3-amino-3-(4-bromophenyl)propanoateBromine instead of iodineModerate biological activity
Ethyl 3-amino-3-(2-chlorophenyl)propanoateChlorine substitutionVaries based on substitution

The presence of the iodine atom is believed to enhance the compound's reactivity and potentially its interaction with biological targets compared to similar compounds.

Enzyme Interaction Studies

This compound has been evaluated for its binding affinity with various enzymes involved in metabolic pathways. These studies indicate that the compound may act as an inhibitor for specific enzymes, thereby influencing metabolic processes critical for cancer cell survival.

Case Studies and Research Findings

  • In Vitro Studies : Research involving MCF-7 breast cancer cells demonstrated that this compound exhibited significant uptake mediated by amino acid transporters. The uptake rates were comparable to those observed with standard amino acids, indicating potential utility in targeted drug delivery systems .
  • Therapeutic Applications : Preliminary findings suggest that this compound may be effective in combination therapies for glioma treatment, enhancing the efficacy of existing treatments when used alongside radiotherapy .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-amino-3-(4-iodophenyl)propanoate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of a bromo or iodo precursor (e.g., ethyl 3-bromo-3-(4-iodophenyl)propanoate) with ammonia or amine sources under controlled conditions. Key variables include solvent choice (e.g., dimethylformamide or acetonitrile for solubility ), temperature (room temperature to reflux), and catalyst use. Purification via crystallization or column chromatography is critical for achieving high purity (>95%) . For analogs, yields range from 60–85%, depending on substituent reactivity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for iodophenyl) and ester/amino groups .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (expected ~333 g/mol for C₁₁H₁₂INO₂) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, validating stereochemistry and bond lengths .
  • HPLC: Purity assessment (>98% by reverse-phase chromatography) .

Q. What are the standard protocols for purifying this compound?

Recrystallization from ethanol/water mixtures is common for removing unreacted amines. For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product . Advanced methods like preparative HPLC may resolve stereoisomers .

Advanced Research Questions

Q. How does the 4-iodo substituent influence the compound’s reactivity compared to halogenated analogs (e.g., chloro or fluoro derivatives)?

The iodine atom’s large size and polarizability enhance nucleophilic aromatic substitution (SNAr) reactivity compared to smaller halogens. However, its electron-withdrawing nature reduces basicity of the amino group, affecting protonation states in biological environments. Comparative studies with 4-chloro analogs show slower hydrolysis rates for the iodo derivative due to steric hindrance .

Q. What mechanistic insights exist regarding its potential as a pharmacophore in drug discovery?

Analogous compounds (e.g., ethyl 3-amino-3-(2,4-difluorophenyl)propanoate) exhibit activity as enzyme inhibitors or receptor modulators. The 4-iodophenyl group may enhance binding to hydrophobic pockets in target proteins (e.g., integrins or kinases). Molecular docking studies suggest the iodine atom participates in halogen bonding with amino acid residues like tyrosine .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Variability often arises from solvent polarity (acetonitrile vs. DMF), stoichiometry of amine sources, or purification techniques. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, increasing ammonia equivalents from 1.2 to 2.0 improves yields by 15% in fluoro analogs .

Q. What role does stereochemistry play in its biological activity, and how is it controlled during synthesis?

The (R)-enantiomer of similar compounds shows higher binding affinity to biological targets (e.g., 10-fold difference in IC₅₀ values for αvβ6 integrin antagonists ). Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures enantiomeric excess (>90% ee) .

Methodological Tables

Table 1: Comparison of Synthetic Conditions for Halogenated Derivatives

Parameter4-Iodo Derivative (This Compound)4-Fluoro Analog 4-Chloro Analog
SolventAcetonitrileDMFTHF
Reaction Time (h)241218
Yield (%)728568
Purification MethodCrystallizationColumn ChromatographyCrystallization

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.2 (t, 3H, CH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 4.5 (s, 2H, NH₂), δ 7.6 (d, 2H, Ar-H)
¹³C NMRδ 14.1 (CH₃), δ 60.8 (OCH₂), δ 170.5 (C=O)
HRMS (ESI+)[M+H]⁺ m/z calc. 333.10, found 333.09

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